N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H33N3O4S It is characterized by the presence of a cyclohexyl group, an ethoxy group, a piperazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzenesulfonamide core.
Attachment of the cyclohexyl and ethoxy groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonamide moiety are known to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-ethoxy-2,3-dimethylbenzenesulfonamide: This compound has a similar structure but with additional methyl groups on the benzenesulfonamide core.
N-cyclohexyl-2-[2-ethoxy-4-(3-(4-morpholinyl)propyl)amino]methylphenoxyacetamide: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, is significant for its potential pharmacological activity .
Properties
Molecular Formula |
C21H33N3O4S |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H33N3O4S/c1-3-28-19-9-11-20(12-10-19)29(26,27)24(18-7-5-4-6-8-18)17-21(25)23-15-13-22(2)14-16-23/h9-12,18H,3-8,13-17H2,1-2H3 |
InChI Key |
PULCAGYVDHVHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C)C3CCCCC3 |
Origin of Product |
United States |
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